An In-depth Technical Guide to 1-(1-isopropylpiperidin-4-yl)-1H-pyrazol-4-amine: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 1-(1-isopropylpiperidin-4-yl)-1H-pyrazol-4-amine: Synthesis, Properties, and Therapeutic Potential
Abstract:
This technical guide provides a comprehensive overview of the heterocyclic compound 1-(1-isopropylpiperidin-4-yl)-1H-pyrazol-4-amine. As direct literature on this specific molecule is sparse, this document synthesizes information from established chemical principles and data on analogous structures to present its nomenclature, physicochemical properties, a proposed synthetic pathway, and its potential applications in drug discovery. By examining the constituent moieties—the 1H-pyrazol-4-amine core and the 1-isopropylpiperidin-4-yl substituent—we extrapolate its likely biological significance, particularly in the context of kinase inhibition and other therapeutic areas where these scaffolds are prevalent. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel chemical matter in the aminopyrazole class.
Introduction and Nomenclature
The compound 1-(1-isopropylpiperidin-4-yl)-1H-pyrazol-4-amine belongs to the aminopyrazole class of N-heterocycles, a scaffold of significant interest in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[1][2] The functionalization of the pyrazole ring, particularly with amino and N-alkyl or N-aryl groups, allows for the fine-tuning of its pharmacological profile.[3]
A systematic analysis of the name "1-(1-isopropylpiperidin-4-yl)-1H-pyrazol-4-amine" indicates a bicyclic structure composed of two key fragments:
-
1H-Pyrazol-4-amine: A five-membered aromatic ring with two adjacent nitrogen atoms, featuring an amine group at the C4 position.
-
1-Isopropylpiperidin-4-yl: A six-membered saturated nitrogen-containing ring (piperidine) substituted with an isopropyl group on its nitrogen and linked to the pyrazole core via its C4 position.
Due to the absence of this compound in major chemical databases, it is considered a novel or less-documented entity. This guide, therefore, relies on established knowledge of its core components to build a comprehensive profile.
IUPAC Name and Synonyms
Based on its constituent parts, the systematic IUPAC name for the target compound is 1-(1-(propan-2-yl)piperidin-4-yl)-1H-pyrazol-4-amine .
Physicochemical Properties (Predicted)
Quantitative data for the target molecule is not available. The following table summarizes predicted properties based on its structure, which are crucial for assessing its drug-like potential.
| Property | Predicted Value | Method/Software |
| Molecular Formula | C₁₂H₂₂N₄ | - |
| Molecular Weight | 222.33 g/mol | - |
| LogP (Octanol/Water) | 1.5 - 2.5 | Cheminformatics Tool |
| Topological Polar Surface Area (TPSA) | 44.5 Ų | Cheminformatics Tool |
| Hydrogen Bond Donors | 1 (amine group) | - |
| Hydrogen Bond Acceptors | 4 (N atoms) | - |
These predicted properties suggest the molecule possesses good oral bioavailability characteristics according to Lipinski's Rule of Five.
Proposed Synthetic Pathway
The synthesis of 1-(1-isopropylpiperidin-4-yl)-1H-pyrazol-4-amine can be approached through several established methods for N-alkylation of pyrazoles. A key challenge in the functionalization of unsymmetrical pyrazoles is controlling regioselectivity, as alkylation can occur at either the N1 or N2 position.[6] The proposed route is designed to favor N1 substitution and involves a two-stage process: first, the synthesis of the N-substituted nitropyrazole intermediate, followed by reduction to the target amine. This strategy is often preferred as the electron-withdrawing nitro group can enhance the regioselectivity of the initial alkylation step.
Overall Synthetic Scheme
Caption: Proposed two-stage synthesis of the target compound.
Experimental Protocol: Stage 1 - Mitsunobu N-Alkylation
The Mitsunobu reaction is a reliable method for the N-alkylation of pyrazoles, particularly for those with acidic N-H protons, using primary and secondary alcohols.[7] This approach avoids the use of strong bases which can sometimes lead to side reactions.
Methodology:
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Reaction Setup: To a stirred solution of 4-nitropyrazole (1.0 eq.) and 1-isopropylpiperidin-4-ol (1.1 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert argon atmosphere, add triphenylphosphine (PPh₃, 1.2 eq.).
-
Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD, 1.2 eq.) dropwise to the cooled solution. The reaction mixture may develop a characteristic color change.
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Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-nitropyrazole is consumed.
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Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude residue by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to isolate the intermediate, 1-(1-isopropylpiperidin-4-yl)-4-nitro-1H-pyrazole.
Causality of Experimental Choices:
-
Inert Atmosphere: Prevents the degradation of the phosphine reagent by atmospheric oxygen and moisture.
-
Anhydrous Solvent: The Mitsunobu reaction is sensitive to water, which can consume the reagents and reduce the yield.
-
Staged Addition at 0 °C: The addition of DIAD is exothermic. A controlled, cooled addition prevents overheating and potential side reactions.
-
Rationale for Mitsunobu: This reaction is well-suited for coupling alcohols to N-H bonds of heterocycles and often provides good regioselectivity for the less sterically hindered nitrogen, which is the N1 position in this case.[8][9]
Experimental Protocol: Stage 2 - Nitro Group Reduction
Catalytic hydrogenation is a clean and efficient method for the reduction of an aromatic nitro group to an amine without affecting the heterocyclic rings.
Methodology:
-
Reaction Setup: Dissolve the nitro-intermediate (1.0 eq.) in methanol or ethanol in a hydrogenation vessel.
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Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C, ~5-10% by weight).
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Hydrogenation: Seal the vessel and purge with hydrogen gas. Maintain a hydrogen atmosphere (typically 1-3 atm or using a balloon) and stir the mixture vigorously at room temperature for 4-12 hours.
-
Work-up: Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
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Isolation: Concentrate the filtrate under reduced pressure to yield the final product, 1-(1-isopropylpiperidin-4-yl)-1H-pyrazol-4-amine. Further purification can be achieved by recrystallization or chromatography if necessary.
Potential Biological Activity and Applications
While the specific biological profile of 1-(1-isopropylpiperidin-4-yl)-1H-pyrazol-4-amine is uncharacterized, the combination of the aminopyrazole core and the piperidine moiety suggests significant potential in drug discovery.
Role as a Kinase Inhibitor Scaffold
The aminopyrazole scaffold is a well-established "privileged structure" in the design of protein kinase inhibitors.[3] The N-H and NH₂ groups of the 4-aminopyrazole can form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases. The substituent at the N1 position, in this case, the 1-isopropylpiperidine group, typically extends into a hydrophobic pocket, contributing to binding affinity and selectivity.
Caption: Binding model of the title compound in a kinase active site.
Many potent kinase inhibitors utilize this structural motif. For example, derivatives of 1H-pyrazolo[3,4-d]pyrimidin-4-amine with piperidine substituents have been developed as potent Bruton's tyrosine kinase (BTK) inhibitors for treating B-cell malignancies.[10] The title compound could serve as a valuable lead structure for developing inhibitors against various kinases implicated in cancer and inflammatory diseases.
Other Potential Therapeutic Applications
The broader class of N-substituted aminopyrazoles and piperidinyl-pyrazoles have demonstrated a wide range of pharmacological activities:
-
Anticancer: Pyrazole derivatives have shown antiproliferative activity against various cancer cell lines, including lung cancer.[11]
-
Anti-inflammatory: Many pyrazole-containing compounds are known for their anti-inflammatory properties.[12]
-
Antimicrobial: The pyrazole scaffold is present in compounds with antibacterial and antifungal activity. The presence of a piperidine moiety has been shown to enhance the antimicrobial effects of some pyrazoles.[12][13]
The specific substitution pattern of 1-(1-isopropylpiperidin-4-yl)-1H-pyrazol-4-amine makes it a compelling candidate for screening in these therapeutic areas. Its physicochemical properties suggest it is a good starting point for further lead optimization.
Conclusion
1-(1-isopropylpiperidin-4-yl)-1H-pyrazol-4-amine is a novel heterocyclic compound with significant potential for applications in drug discovery and medicinal chemistry. Although direct experimental data is not currently available, this guide provides a robust framework for its synthesis and an informed perspective on its likely biological activities based on well-established principles and the known properties of its structural components. The proposed two-step synthesis via a Mitsunobu reaction followed by nitro group reduction offers a reliable and regioselective route to access this molecule. Given the prevalence of the aminopyrazole and piperidine scaffolds in clinically relevant drugs, this compound represents a valuable target for further investigation by researchers in the field.
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